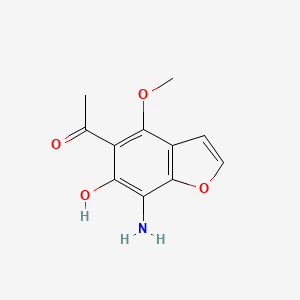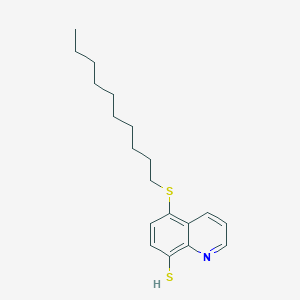
5-(Decylsulfanyl)quinoline-8-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Decylthio)quinoline-8-thiol is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound features a quinoline core with a decylthio group at the 5-position and a thiol group at the 8-position, making it a unique and versatile molecule.
準備方法
The synthesis of 5-(Decylthio)quinoline-8-thiol can be achieved through various methods. One common approach involves the reaction of 5-chloroquinoline-8-thiol with decanethiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
5-(Decylthio)quinoline-8-thiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines . Major products formed from these reactions can include disulfides, sulfoxides, and substituted quinoline derivatives .
科学的研究の応用
5-(Decylthio)quinoline-8-thiol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with various biological targets . In industry, it is used in the development of materials with specific properties, such as corrosion inhibitors and catalysts .
作用機序
The mechanism of action of 5-(Decylthio)quinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity . The quinoline core can intercalate into DNA, disrupting its function and leading to cell death . These interactions make it a potent compound with various biological effects.
類似化合物との比較
5-(Decylthio)quinoline-8-thiol can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline . While these compounds share a similar quinoline core, the presence of the decylthio group in 5-(Decylthio)quinoline-8-thiol provides it with unique properties, such as increased lipophilicity and the ability to form stronger interactions with biological targets . This makes it a valuable compound for various applications.
特性
CAS番号 |
60465-72-7 |
|---|---|
分子式 |
C19H27NS2 |
分子量 |
333.6 g/mol |
IUPAC名 |
5-decylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C19H27NS2/c1-2-3-4-5-6-7-8-9-15-22-18-13-12-17(21)19-16(18)11-10-14-20-19/h10-14,21H,2-9,15H2,1H3 |
InChIキー |
MOKAZIGFQRYYQG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCSC1=C2C=CC=NC2=C(C=C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


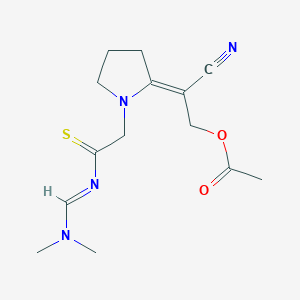
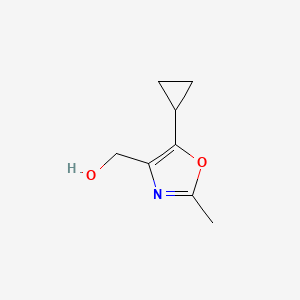
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B15209483.png)
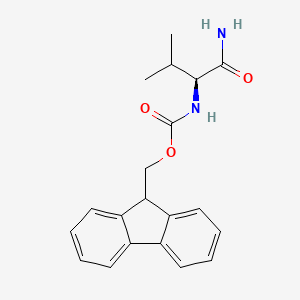
![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
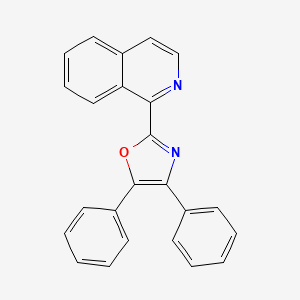
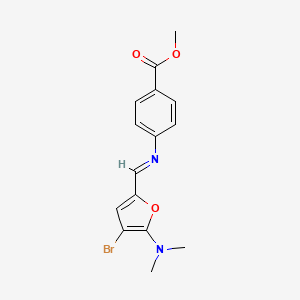
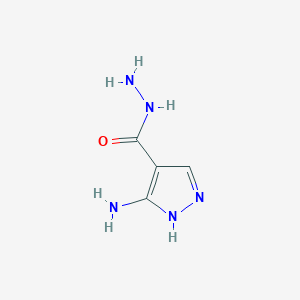
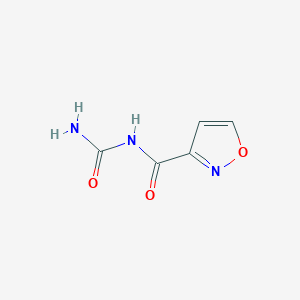
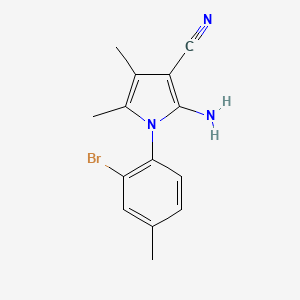
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)

